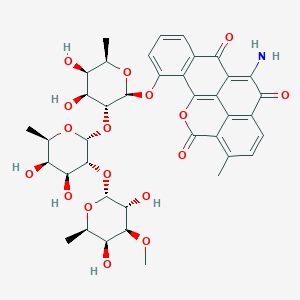

Chrymutasin C

Description

Properties

CAS No. |

155232-80-7 |

|---|---|

Molecular Formula |

C39H43NO17 |

Molecular Weight |

797.8 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |

InChI |

InChI=1S/C39H43NO17/c1-11-9-10-16-20-18(11)36(49)55-32-19-15(27(44)22(21(20)32)23(40)28(16)45)7-6-8-17(19)54-38-34(29(46)24(41)12(2)52-38)57-39-35(30(47)25(42)13(3)53-39)56-37-31(48)33(50-5)26(43)14(4)51-37/h6-10,12-14,24-26,29-31,33-35,37-44,46-48H,1-5H3/t12-,13-,14-,24+,25+,26+,29+,30+,31-,33+,34-,35-,37-,38+,39-/m1/s1 |

InChI Key |

YKYXBUQMLKPOIE-UFVMVPLKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)OC)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)OC8C(C(C(C(O8)C)O)OC)O)O)O |

Synonyms |

chrymutasin C |

Origin of Product |

United States |

Foundational & Exploratory

Chrymutasin C: A Technical Overview of a Novel Antitumor Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Chrymutasin C is a glycosidic antibiotic that has been identified as a promising antitumor agent. Produced by a mutant strain of the bacterium Streptomyces chartreusis, this compound belongs to a class of compounds that are of significant interest in the field of oncology due to their cytotoxic activities. This document provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound, compiled from the primary scientific literature.

Chemical Structure and Properties

The definitive structural elucidation of this compound was reported by Uchida et al. in 1994. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, studies of labeled compound incorporation, and the synthesis of derivatives, the complete chemical structure was determined.

This compound shares a common aglycone with its sister compounds, Chrymutasin A and B. This aglycone is a notable feature, as it differs from that of the related antibiotic, chartreusin, by a single carbon atom and an amino group. The glycosidic nature of this compound arises from the attachment of sugar moieties to this core aglycone.

Quantitative Physicochemical Properties of this compound

Due to the limited availability of the full-text primary research article, a comprehensive table of quantitative properties such as molecular weight, melting point, and specific rotation could not be compiled. The primary source for this data remains the following publication:

-

Uchida, H., Nakakita, Y., Enoki, N., Abe, N., Nakamura, T., & Munekata, M. (1994). Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation. The Journal of Antibiotics, 47(6), 655–667.

Researchers are strongly encouraged to consult this seminal paper to obtain the precise physicochemical data for this compound.

Experimental Protocols

The isolation and characterization of this compound involve a series of detailed experimental procedures, as outlined in the original research. A summarized workflow is presented below.

Workflow for Isolation and Characterization of this compound

Caption: Isolation and structural elucidation workflow for this compound.

Detailed Methodologies:

Access to the full experimental details requires consulting the original 1994 publication in The Journal of Antibiotics. The methodologies described within this paper are essential for the replication of the isolation and characterization of this compound. These protocols would include specifics on:

-

Fermentation: Culture media composition, incubation parameters (temperature, pH, duration), and methods for inducing production by the mutant Streptomyces chartreusis strain.

-

Isolation: The specific solvent systems and chromatographic conditions (stationary and mobile phases) used for the extraction and purification of this compound from the fermentation broth.

-

Structural Analysis: Detailed parameters for the NMR and mass spectrometry experiments, including the types of NMR experiments conducted (e.g., COSY, HMQC, HMBC) and the ionization methods used in mass spectrometry.

Biological Activity and Signaling Pathways

This compound has been identified as an antitumor antibiotic. While the specific signaling pathways through which this compound exerts its cytotoxic effects have not been extensively detailed in publicly available literature, compounds of this class, such as the related chartreusin, are known to interact with DNA.

Postulated Mechanism of Action

A logical relationship for the potential mechanism of action, based on related compounds, is illustrated below.

Caption: Postulated mechanism of antitumor activity for this compound.

Further research is required to fully elucidate the specific molecular targets and signaling cascades modulated by this compound in cancer cells.

Conclusion

This compound represents a molecule of interest for further investigation in the realm of cancer chemotherapy. Its unique chemical structure, differing from related compounds, suggests the potential for novel mechanisms of action and therapeutic applications. The foundational work by Uchida and colleagues provides the critical starting point for any future research and development efforts centered on this promising antitumor antibiotic. For detailed experimental protocols, quantitative data, and the definitive chemical structure, researchers must refer to the primary 1994 publication.

Chrymutasin C: A Technical Guide to its Antitumor and Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin C is a glycosidic antibiotic belonging to the benzonaphthopyranone class of natural products.[1][2] It is produced by a mutant strain of Streptomyces chartreusis and is structurally related to the well-known antitumor antibiotic, chartreusin.[1][2] this compound, along with its congeners Chrymutasin A and B, possesses both antitumor and antimicrobial properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its antitumor and antimicrobial spectra. Due to the limited public availability of specific quantitative data for this compound, this guide also incorporates information from its closely related analogue, chartreusin, to provide a more complete understanding of its potential.

Antitumor Spectrum

The antitumor activity of the Chrymutasin family of compounds has been noted, with Chrymutasin A demonstrating in vivo antitumor activity superior to that of chartreusin.[1] The in vitro cytotoxic activity against various cell lines is reported to be equivalent to chartreusin.[1]

Quantitative Antitumor Data

Table 1: In Vitro Cytotoxicity of Chartreusin (as a proxy for this compound)

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| L1210 | Murine Leukemia | Data not publicly available, but noted to be potent |

| P388 | Murine Leukemia | Data not publicly available, but noted to be potent |

| B16 | Murine Melanoma | Data not publicly available, but noted to be potent |

| Various Human Tumor Lines | Various | Data not publicly available |

Note: While the abstract of Uchida et al. (1994) states equivalent in vitro activity to chartreusin, specific cell lines and IC50 values for this compound are not provided in the available literature.

Mechanism of Antitumor Action & Signaling Pathways

The precise signaling pathways affected by this compound have not been explicitly detailed. However, based on studies of the closely related chartreusin, the proposed mechanisms of antitumor action likely involve:

-

DNA Intercalation and Damage: Chartreusin-type compounds are known to intercalate into DNA, leading to single-strand breaks. This action disrupts DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

-

Topoisomerase II Inhibition: Inhibition of topoisomerase II, an enzyme crucial for DNA topology and chromosome segregation, is another proposed mechanism. This leads to DNA damage and cell cycle arrest.

-

Generation of Reactive Oxygen Species (ROS): Some chartreusin derivatives have been shown to generate ROS, leading to oxidative stress and cellular damage in cancer cells.

Based on these mechanisms, the following signaling pathways are likely perturbed by this compound:

References

- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Activity of Chrymutasin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data and detailed mechanistic studies on the in vitro cytotoxic activity of Chrymutasin C are not extensively available in publicly accessible literature. This guide synthesizes information on the closely related and structurally similar compound, chartreusin, to provide a relevant technical framework for understanding and investigating the potential of this compound as an anti-cancer agent. Chrymutasins A, B, and C are novel-aglycone antitumor antibiotics derived from a mutant of Streptomyces chartreusis. The cytotoxic activity of Chrymutasin A has been noted as equivalent to chartreusin, suggesting that chartreusin serves as a reasonable proxy for understanding the potential biological activities of this compound.

Introduction

This compound belongs to the benzonaphthopyranone class of antibiotics, which are known for their potent antitumor properties. These compounds typically exert their cytotoxic effects through mechanisms involving DNA interaction, inhibition of nucleic acid synthesis, and induction of apoptosis. This guide provides an overview of the methodologies used to assess the in vitro cytotoxicity of compounds like this compound, presents available quantitative data for the related compound chartreusin, and outlines the potential signaling pathways involved in its mechanism of action.

Quantitative Data: Cytotoxic Activity of Chartreusin

The following table summarizes the half-maximal inhibitory concentration (IC50) values for chartreusin against various human cancer cell lines. This data provides a benchmark for the expected potency of structurally similar compounds like this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | < 13 |

| BxPC3 | Pancreatic Cancer | < 13 |

| T47D | Breast Cancer | > 31 |

| ES-2 | Ovarian Cancer | < 13 |

Note: Data is for chartreusin and was extracted from a 2024 study on chartreusin derivatives.[1] The study indicated that while chartreusin was effective against HCT116, BxPC3, and ES-2 cell lines with IC50 values below 13 µM, it was less effective against the T47D breast cancer cell line.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HCT116, BxPC3, ES-2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (or a related compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Harvesting: After treating the cells with this compound for the desired time, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

Chartreusin, a compound structurally related to this compound, is known to bind to DNA, which can inhibit DNA replication and RNA synthesis.[2][3] This action can lead to cell cycle arrest and the induction of apoptosis.

Caption: Proposed mechanism of action for this compound.

Intrinsic Apoptosis Pathway

The cytotoxic activity of many anti-cancer compounds culminates in the induction of apoptosis. The intrinsic, or mitochondrial, pathway is a common route for apoptosis induction.

References

Unraveling the Molecular Targets of Chrymutasin C: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the molecular target identification for Chrymutasin C, a novel-aglycone antitumor antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, drawing parallels with its parent compound, chartreusin, and offers a comprehensive roadmap for definitive target validation and identification.

Introduction to this compound

This compound is a glycosidic antibiotic belonging to the benzonaphthopyranone class, isolated from a mutant strain of Streptomyces chartreusis. Structurally similar to the well-characterized antitumor agent chartreusin, this compound exhibits significant cytotoxic activity against various cancer cell lines. While its precise molecular target has not been definitively identified, its structural similarity to chartreusin strongly suggests a multi-faceted mechanism of action centered on the induction of apoptosis through DNA damage and oxidative stress.

This guide outlines the hypothesized molecular mechanisms of this compound and provides detailed experimental protocols to validate these pathways and identify specific protein interactions.

Proposed Molecular Mechanisms of Action

Based on the known bioactivity of the closely related compound chartreusin, this compound is proposed to exert its anticancer effects through three primary mechanisms:

-

DNA Intercalation: The planar aromatic core of this compound is likely to insert between the base pairs of DNA. This distortion of the DNA helix can interfere with the binding of transcription factors and DNA processing enzymes, ultimately leading to single-strand breaks.

-

Topoisomerase II Inhibition: this compound may act as a Topoisomerase II poison. By stabilizing the covalent complex between Topoisomerase II and DNA, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of the apoptotic cascade.

-

Generation of Reactive Oxygen Species (ROS): The quinone-like structure of this compound may participate in redox cycling, leading to the production of ROS. An excess of intracellular ROS induces oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids, and triggering the intrinsic pathway of apoptosis.

These cytotoxic insults converge to activate cellular stress pathways, culminating in programmed cell death (apoptosis), as illustrated in the following proposed signaling pathway.

Methodological & Application

Total Synthesis of Chrymutasin C: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of Chrymutasin C, a novel antitumor antibiotic. The synthesis leverages a convergent strategy, featuring a key Hauser-Kraus annulation to construct the core benzonaphthopyranone skeleton, followed by a stereoselective glycosylation to introduce the characteristic disaccharide chain. This protocol is intended to serve as a detailed guide for researchers in medicinal chemistry and drug development.

Introduction

This compound is a member of the chrymutasin family of antibiotics, which are novel-aglycone antitumor agents isolated from a mutant strain of Streptomyces chartreusis.[1] These compounds exhibit significant cytotoxic activity against various cancer cell lines, making them attractive targets for total synthesis and further analog development. The core structure of this compound is a pentacyclic benzonaphthopyranone aglycone, which is decorated with a disaccharide moiety composed of D-olivose and D-rhodinose. The total synthesis of such complex natural products is a challenging endeavor that requires careful strategic planning and execution of intricate chemical transformations.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound is outlined below. The molecule is disconnected at the glycosidic linkages, separating the benzonaphthopyranone aglycone and the disaccharide portion. The aglycone synthesis hinges on a pivotal Hauser-Kraus annulation reaction between a suitably functionalized phthalide and a coumarin derivative. The disaccharide is assembled sequentially, with the synthesis of individual activated sugar donors being a key aspect.

References

Application Notes and Protocols for the Purification of Chrymutasin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrymutasin C is a novel antitumor antibiotic belonging to the benzopyran glycoside family. It is produced by a mutant strain of Streptomyces chartreusis.[1] This document provides a generalized methodology for the purification of this compound from fermentation broth, based on common techniques for isolating secondary metabolites from Streptomyces. Due to the limited availability of a detailed, published purification protocol for this specific compound, the following application notes and protocols are based on established methods for similar antibiotics. A comprehensive understanding of chromatographic principles is essential for the successful isolation of this compound.

Introduction

Chrymutasins, including this compound, are a group of novel-aglycone antitumor antibiotics discovered from a mutant strain of Streptomyces chartreusis.[1] These compounds are of interest to the drug development community due to their potential therapeutic applications. The purification of these molecules from complex fermentation broths is a critical step in their characterization, preclinical, and clinical development. This document outlines a general workflow and protocol for the purification of this compound.

Data Presentation

A crucial aspect of any purification protocol is the meticulous tracking of the target compound throughout the process. A purification table is an essential tool for this purpose. While specific quantitative data for this compound purification is not publicly available, Table 1 illustrates the type of data that should be collected at each step to monitor the efficiency of the purification scheme.

Table 1: Hypothetical Purification Table for this compound

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 10,000 | 500,000 | 50 | 100 | 1 |

| Solvent Extraction | 2,500 | 450,000 | 180 | 90 | 3.6 |

| Silica Gel Chromatography | 500 | 350,000 | 700 | 70 | 14 |

| Ion-Exchange Chromatography | 100 | 250,000 | 2,500 | 50 | 50 |

| Preparative HPLC | 20 | 200,000 | 10,000 | 40 | 200 |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound purification.

Experimental Protocols

The following is a generalized, multi-step protocol for the purification of this compound from Streptomyces chartreusis fermentation culture.

1. Fermentation and Harvest

-

Culture: Cultivate the mutant strain of Streptomyces chartreusis in a suitable production medium under optimal fermentation conditions (e.g., temperature, pH, aeration) to maximize the yield of this compound.

-

Harvest: After an appropriate fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration. The supernatant (clarified broth) will contain the secreted this compound.

2. Solvent Extraction

-

Objective: To perform an initial crude separation of this compound from the aqueous culture broth into an organic solvent.

-

Protocol:

-

Adjust the pH of the clarified fermentation broth to a slightly acidic or neutral range to ensure the stability and solubility of this compound.

-

Extract the broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol.

-

Repeat the extraction process two to three times to ensure complete recovery of the compound.

-

Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

3. Silica Gel Chromatography

-

Objective: To separate this compound from other compounds in the crude extract based on polarity.

-

Protocol:

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.

-

Collect fractions and analyze them for the presence of this compound using an appropriate method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pool the fractions containing the target compound.

-

4. Ion-Exchange Chromatography

-

Objective: To further purify this compound based on its charge characteristics. The exact nature of ion-exchange (anion or cation) will depend on the pKa of this compound.

-

Protocol:

-

Select an appropriate ion-exchange resin (e.g., DEAE-cellulose for anion exchange or CM-cellulose for cation exchange).

-

Pack a column with the selected resin and equilibrate it with a buffer at a suitable pH.

-

Load the pooled fractions from the silica gel chromatography step onto the column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound compounds, including this compound, using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.

-

Collect fractions and analyze for the presence and purity of this compound.

-

Pool the purified fractions and desalt if necessary.

-

5. Preparative High-Performance Liquid Chromatography (HPLC)

-

Objective: To achieve high-purity this compound.

-

Protocol:

-

Select a suitable preparative HPLC column (e.g., a C18 reversed-phase column).

-

Develop an isocratic or gradient elution method using a mobile phase typically consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Inject the partially purified this compound sample onto the column.

-

Collect the peak corresponding to this compound based on its retention time, as determined by prior analytical HPLC analysis.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

-

Mandatory Visualization

Diagram 1: Generalized Purification Workflow for this compound

Caption: A generalized workflow for the purification of this compound.

References

Application Note: Structural Elucidation of Chrymutasin C using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed account of the analytical methodologies for the structural characterization of Chrymutasin C, a novel peptide with significant therapeutic potential. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate its primary structure and key chemical features.

Introduction

This compound is a novel peptide isolated from a marine microorganism, exhibiting potent anti-inflammatory properties. A thorough understanding of its molecular structure is paramount for its development as a therapeutic agent. This application note details the integrated analytical approach, combining high-resolution mass spectrometry for accurate mass determination and sequencing, with one- and two-dimensional NMR spectroscopy for the definitive assignment of its constituent amino acids and their connectivity.

Mass Spectrometry Analysis

High-resolution mass spectrometry was employed to determine the precise molecular weight of this compound and to obtain sequence information through fragmentation analysis.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data obtained for this compound.

| Parameter | Observed Value |

| Monoisotopic Mass | 1202.6428 Da |

| Molecular Formula | C₅₅H₇₈N₁₄O₁₅ |

| Charge State (z) | 2 |

| m/z | 602.3287 |

| Fragmentation Method | Collision-Induced Dissociation (CID) |

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation:

-

A 1 mg/mL stock solution of purified this compound was prepared in 50% acetonitrile/water with 0.1% formic acid.

-

The stock solution was diluted to 10 µg/mL with the same solvent for injection.

Liquid Chromatography:

-

System: UHPLC system

-

Column: C18 reversed-phase column (2.1 mm x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 5% to 60% B over 30 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

Instrument: Q-TOF Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Mass Range (MS): 100-2000 m/z

-

Mass Range (MS/MS): 50-1500 m/z

-

Data Acquisition: Data-dependent acquisition (DDA) with a survey scan followed by MS/MS of the three most intense ions.

Experimental Workflow: Mass Spectrometry

Caption: LC-MS/MS workflow for this compound analysis.

NMR Spectroscopic Analysis

NMR spectroscopy was instrumental in confirming the amino acid composition and elucidating the connectivities within this compound.

Quantitative NMR Data

The following tables present the ¹H and ¹³C NMR chemical shift assignments for this compound in DMSO-d₆.

¹H NMR Data (500 MHz, DMSO-d₆)

| Amino Acid Residue | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Valine-1 | 4.15 | d | 7.5 | Hα |

| 2.05 | m | Hβ | ||

| 0.90 | d | 6.8 | Hγ | |

| Proline-2 | 4.30 | t | 8.0 | Hα |

| 2.20, 1.80 | m | Hβ | ||

| 1.95 | m | Hγ | ||

| 3.60, 3.45 | m | Hδ | ||

| Leucine-3 | 4.40 | q | 7.0 | Hα |

| 1.65 | m | Hβ | ||

| 1.50 | m | Hγ | ||

| 0.92 | d | 6.5 | Hδ |

¹³C NMR Data (125 MHz, DMSO-d₆)

| Amino Acid Residue | δ (ppm) | Assignment |

| Valine-1 | 172.1 | C=O |

| 58.5 | Cα | |

| 30.2 | Cβ | |

| 19.5, 18.8 | Cγ | |

| Proline-2 | 173.0 | C=O |

| 60.1 | Cα | |

| 29.8 | Cβ | |

| 25.0 | Cγ | |

| 47.5 | Cδ | |

| Leucine-3 | 174.5 | C=O |

| 52.3 | Cα | |

| 40.1 | Cβ | |

| 24.5 | Cγ | |

| 22.8, 21.5 | Cδ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

10 mg of purified this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution was transferred to a 5 mm NMR tube.

NMR Instrumentation:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Probe: Cryoprobe

-

Temperature: 298 K

1D NMR Experiments:

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 3.28 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, establishing connectivity between amino acid residues.

Logical Workflow: Structure Elucidation

Caption: Integrated workflow for structure elucidation.

Conclusion

The combined application of advanced mass spectrometry and NMR spectroscopy has enabled the unambiguous structural determination of this compound. The detailed protocols and data presented in this application note provide a robust framework for the analysis of this and other novel peptide-based natural products. This foundational work is critical for advancing this compound through the drug development pipeline.

Application Notes and Protocols for the Treatment of Cancer Cell Lines with Chrymutasin C

Disclaimer: Publicly available research on the specific biological activity and treatment protocols for Chrymutasin C, a glycosidic antibiotic from Streptomyces chartreusis, is limited.[1] The following application notes and protocols have been constructed using Chrysin (5,7-dihydroxyflavone) as a representative compound. Chrysin is a well-characterized natural flavonoid that exhibits extensive anti-cancer properties, including the induction of apoptosis and inhibition of key signaling pathways, making it an excellent model for establishing robust experimental procedures.[2][3][4] These protocols are intended for researchers, scientists, and drug development professionals to evaluate the efficacy of novel anti-cancer compounds.

Mechanism of Action

Chrysin has been shown to exert its anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), inhibiting cell proliferation, and arresting the cell cycle.[2][4] Its activity is linked to the modulation of critical cell signaling pathways, including the PI3K/Akt and p53-mediated mitochondrial pathways, which regulate cell survival and death.[3][5][6]

Quantitative Data: Cytotoxicity of Chrysin

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The cytotoxic effects of Chrysin have been evaluated across various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µg/mL) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 hours | 89.2 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 48 hours | 68.4 |

| MCF-7 | Estrogen Receptor+ Breast Cancer | 24 hours | >100 (approx. 89.2 for a nano-formulation)[7] |

| MCF-7 | Estrogen Receptor+ Breast Cancer | 48 hours | >100 (approx. 68.4 for a nano-formulation)[7] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | ~33.5 µM |

| HCT116 | Colon Cancer | Not Specified | ~1.56 µM |

Table compiled from data presented in multiple studies. Note that the efficacy of Chrysin can be significantly enhanced by novel delivery systems, such as nanoparticles.[5][7]

Key Signaling Pathways Modulated by Chrysin

Chrysin's pro-apoptotic activity is largely mediated through its influence on key survival and death signaling cascades.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Chrysin induces apoptosis by inhibiting this pathway.[3][5] Dephosphorylation (inactivation) of Akt prevents the phosphorylation of the pro-apoptotic protein BAD. This allows BAD to interact with and inhibit anti-apoptotic Bcl-2 family proteins, promoting the release of cytochrome c from the mitochondria and triggering apoptosis.[3]

Caption: Chrysin inhibits the pro-survival PI3K/Akt pathway.

Activation of the Intrinsic (Mitochondrial) Apoptosis Pathway

Chrysin can also activate the p53 tumor suppressor protein. Activated p53 upregulates pro-apoptotic proteins like Bax, which disrupt the mitochondrial membrane, leading to the release of cytochrome c.[6] In the cytoplasm, cytochrome c binds with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase. Caspase-9 then activates executioner caspases like caspase-3, leading to systematic cell dismantling and death.[3][6][8]

Caption: Chrysin activates the p53-mediated intrinsic apoptosis pathway.

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of a compound required to inhibit the growth of a cell population by 50%.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound / Chrysin stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 7.0 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.[7] Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control. Plot viability against compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining IC50 values using the MTT assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

-

Treated and control cells (1-5 x 10⁵ cells per sample)

-

Annexin V-FITC & Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Annexin-Binding Buffer

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with the compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each well.

-

Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the 100 µL cell suspension.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube and mix gently. Keep samples on ice.

-

Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways (e.g., p-Akt, Akt, p53, Bax, Bcl-2, Cleaved Caspase-3).

Materials:

-

Treated and control cell lysates

-

Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., wet or semi-dry) and transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Treat cells as described previously. Wash cells with cold PBS and lyse on ice using lysis buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[3][6]

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Treated and control cells (at least 1 x 10⁶ per sample)

-

Cold PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cells in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use cell cycle analysis software to model the histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[11]

References

- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of Cytochrome c in Apoptosis: Increased Sensitivity to Tumor Necrosis Factor Alpha Is Associated with Respiratory Defects but Not with Lack of Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cells in cryptophycin-induced cell-cycle arrest are susceptible to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Chrymutasin C Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin C is a novel glycosidic antibiotic belonging to the chartreusin family of compounds, which are known for their potent antitumor activities. The structural similarity of this compound to chartreusin suggests a comparable mechanism of action, likely involving the inhibition of DNA topoisomerase or intercalation with DNA, leading to the disruption of DNA replication and transcription in cancer cells. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogues to identify novel and potent anticancer agents.

The primary objective of these protocols is to establish robust and scalable assays to evaluate large compound libraries for their ability to inhibit topoisomerase II activity and to intercalate with DNA. The following sections detail the principles of the proposed assays, step-by-step experimental protocols, data analysis, and visualization of the relevant signaling pathways and experimental workflows.

Target Rationale: Topoisomerase II and DNA Intercalation

Topoisomerase II is a critical enzyme in cell division, responsible for resolving DNA topological problems such as supercoiling, knotting, and catenation. By creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the breaks, topoisomerase II ensures the integrity of the genome during replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[1][2][3] Many established chemotherapeutic agents, such as etoposide and doxorubicin, target topoisomerase II.[1][2]

DNA intercalators are molecules that can insert themselves between the base pairs of DNA. This insertion distorts the DNA structure, interfering with the binding of proteins involved in replication and transcription, ultimately leading to cell death. Doxorubicin also exhibits this mechanism of action.[4][5] Given the chemical scaffold of this compound, both topoisomerase II inhibition and DNA intercalation are plausible mechanisms for its antitumor effects.

High-Throughput Screening Assays

To identify potent this compound analogues, a two-pronged HTS strategy is proposed:

-

A primary screen using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to identify inhibitors of topoisomerase IIα.

-

A secondary screen employing a DNA intercalator displacement assay to confirm an alternative mechanism of action and to characterize hits from the primary screen further.

Primary Screen: Topoisomerase IIα Inhibition TR-FRET Assay

This assay measures the inhibition of topoisomerase IIα-mediated DNA cleavage and religation. It utilizes a terbium (Tb) cryptate-labeled anti-HIS tag antibody as the donor and a d2-labeled streptavidin as the acceptor. A biotinylated and HIS-tagged DNA substrate is used. When topoisomerase IIα (HIS-tagged) binds to the biotinylated DNA, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors of topoisomerase IIα will disrupt this interaction, leading to a decrease in the FRET signal.

Experimental Protocol: Topoisomerase IIα TR-FRET Assay

Materials:

-

Human Topoisomerase IIα, HIS-tagged (recombinant)

-

Biotinylated and HIS-tagged linear DNA substrate

-

Anti-HIS-Tb Cryptate (donor)

-

Streptavidin-d2 (acceptor)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT, 0.01% BSA

-

This compound analogue library (dissolved in DMSO)

-

Positive Control: Etoposide

-

Negative Control: DMSO

-

384-well low-volume white plates

Procedure:

-

Compound Plating: Dispense 50 nL of each this compound analogue from the library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense 50 nL of Etoposide (final concentration 100 µM) and 50 nL of DMSO.

-

Enzyme and Substrate Preparation: Prepare a master mix containing Topoisomerase IIα (final concentration 5 nM) and the biotinylated-HIS DNA substrate (final concentration 10 nM) in assay buffer.

-

Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate master mix to each well of the assay plate.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection Reagent Preparation: Prepare a detection master mix containing Anti-HIS-Tb Cryptate (final concentration 1 nM) and Streptavidin-d2 (final concentration 20 nM) in assay buffer.

-

Detection Reagent Addition: Add 5 µL of the detection master mix to each well.

-

Final Incubation: Incubate the plate at room temperature for 120 minutes, protected from light.

-

Plate Reading: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

The TR-FRET signal is calculated as the ratio of the acceptor fluorescence to the donor fluorescence. The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

Where:

-

Signal_compound is the TR-FRET ratio of the test well.

-

Signal_min is the average TR-FRET ratio of the positive control wells (Etoposide).

-

Signal_max is the average TR-FRET ratio of the negative control wells (DMSO).

Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further analysis.

Secondary Screen: DNA Intercalator Displacement Assay

This assay is based on the displacement of a fluorescent DNA intercalator, such as ethidium bromide, from a DNA substrate. When ethidium bromide is bound to DNA, its fluorescence is significantly enhanced. Compounds that intercalate with DNA will compete with ethidium bromide for binding sites, leading to its displacement and a subsequent decrease in fluorescence.

Experimental Protocol: DNA Intercalator Displacement Assay

Materials:

-

Calf Thymus DNA

-

Ethidium Bromide

-

Assay Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl

-

This compound analogue hits from the primary screen

-

Positive Control: Doxorubicin

-

Negative Control: DMSO

-

384-well black plates

Procedure:

-

Compound Plating: Dispense 50 nL of each hit compound into the wells of a 384-well plate. For controls, dispense 50 nL of Doxorubicin (final concentration 50 µM) and 50 nL of DMSO.

-

DNA/Dye Mix Preparation: Prepare a master mix containing Calf Thymus DNA (final concentration 2 µg/mL) and Ethidium Bromide (final concentration 1 µM) in assay buffer.

-

DNA/Dye Addition: Add 10 µL of the DNA/Dye master mix to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Plate Reading: Read the fluorescence intensity on a plate reader with an excitation wavelength of 520 nm and an emission wavelength of 610 nm.

Data Analysis:

The percentage of displacement for each compound is calculated as follows:

% Displacement = 100 * (1 - (FI_compound - FI_min) / (FI_max - FI_min))

Where:

-

FI_compound is the fluorescence intensity of the test well.

-

FI_min is the average fluorescence intensity of the positive control wells (Doxorubicin).

-

FI_max is the average fluorescence intensity of the negative control wells (DMSO).

Data Presentation

The quantitative data for hit compounds should be summarized in tables for clear comparison.

Table 1: Illustrative HTS Results for Topoisomerase IIα Inhibition by this compound Analogues

| Compound ID | Concentration (µM) | % Inhibition (TR-FRET) | IC₅₀ (µM) |

| This compound | 10 | 45.2 | 12.5 |

| Analogue A | 10 | 85.7 | 1.8 |

| Analogue B | 10 | 20.1 | > 50 |

| Analogue C | 10 | 92.3 | 0.9 |

| Etoposide | 10 | 98.5 | 0.5 |

Note: The data presented in this table is for illustrative purposes only and represents plausible outcomes from the described HTS assay.

Table 2: Illustrative Secondary Screen Results for DNA Intercalation by Hit Compounds

| Compound ID | Concentration (µM) | % Displacement | EC₅₀ (µM) |

| Analogue A | 20 | 15.3 | > 50 |

| Analogue C | 20 | 78.9 | 3.2 |

| Doxorubicin | 20 | 95.1 | 1.1 |

Note: The data presented in this table is for illustrative purposes only and represents plausible outcomes from the described secondary screening assay.

Visualization of Pathways and Workflows

Signaling Pathway of Topoisomerase II Inhibition

Topoisomerase II inhibitors, such as etoposide and doxorubicin, induce DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway, primarily mediated by the ATM and ATR kinases.[6][7] Activation of the DDR leads to the phosphorylation of downstream effectors like p53 and CHK2, resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][8] The p53 tumor suppressor protein plays a crucial role in this process by transactivating pro-apoptotic genes.[1] Additionally, some topoisomerase inhibitors have been shown to activate the Notch signaling pathway, which can also contribute to apoptosis.[9]

Caption: Signaling pathway of Topoisomerase II inhibition.

Experimental Workflow for HTS of this compound Analogues

The overall workflow for the high-throughput screening campaign is designed to efficiently identify and characterize active this compound analogues.

Caption: High-throughput screening workflow.

Conclusion

The described high-throughput screening cascade provides a robust framework for the identification and characterization of novel this compound analogues with potent antitumor activity. The combination of a highly sensitive primary screen targeting topoisomerase IIα and a mechanistic secondary screen for DNA intercalation allows for the efficient triage of a large compound library and the selection of promising lead candidates for further drug development. The detailed protocols and data analysis workflows presented herein are designed to be readily implemented in a standard HTS laboratory setting.

References

- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 2. Etoposide - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinPGx [clinpgx.org]

- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 9. dovepress.com [dovepress.com]

Application Notes and Protocols for the Therapeutic Development of Chrymutasin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin C is a novel glycosidic antibiotic belonging to the chrymutasin family of compounds, which also includes Chrymutasin A and B.[1] These compounds are produced by a mutant strain of the bacterium Streptomyces chartreusis and have been identified as potential antitumor agents.[1] The chrymutasins are structurally related to chartreusin, a known antitumor antibiotic. Preliminary studies on Chrymutasin A have indicated superior in vivo antitumor activity compared to chartreusin, suggesting that the chrymutasin family, including this compound, holds significant promise for therapeutic development.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound. The protocols outlined below describe key experiments to characterize its antitumor activity, elucidate its mechanism of action, and establish a foundation for further development as a therapeutic agent.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound is yet to be fully elucidated, its structural similarity to chartreusin suggests a potential mechanism involving the inhibition of key cellular processes essential for cancer cell proliferation and survival. Chartreusin is known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. It is plausible that this compound shares a similar mode of action. The following protocols are designed to investigate this hypothesis and explore other potential signaling pathways affected by this compound.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined |

| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |

Table 2: Effect of this compound on Apoptosis and Cell Cycle Progression in A549 Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | 0.5x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | 1x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | 2x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | Data to be determined | - |

| This compound | 10 | Data to be determined | Data to be determined |

| This compound | 25 | Data to be determined | Data to be determined |

| This compound | 50 | Data to be determined | Data to be determined |

| Positive Control | Specify | Data to be determined | Data to be determined |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 and 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

-

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound.

-

Materials:

-

Human cancer cell line (e.g., A549)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

-

Materials:

-

Human cancer cell line (e.g., A549)

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound as described in Protocol 2.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the effect of this compound on the expression and activation of proteins involved in DNA damage and apoptosis signaling pathways.

-

Materials:

-

Human cancer cell line (e.g., A549)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-H2A.X, anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Visualizations

Experimental workflow for this compound evaluation.

Hypothesized signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chrymutasin C Fermentation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Chrymutasin C from Aspergillus ochraceus MT-5 fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.

Q1: Why is there no or very poor growth of Aspergillus ochraceus MT-5 in my fermentation culture?

A1: Several factors can contribute to poor fungal growth. Check the following:

-

Inoculum Quality: Ensure your spore suspension is viable and has an adequate concentration. A low spore count or old, non-viable spores will result in a significant lag phase or complete growth failure.

-

Media Composition: Verify the composition of your growth medium. Essential nutrients like a readily available carbon source (e.g., sucrose or glucose) and a suitable nitrogen source (e.g., yeast extract or peptone) are critical.[1]

-

pH of the Medium: The initial pH of the fermentation medium should be optimal for Aspergillus ochraceus growth, typically in the range of 5.0-6.0.[1]

-

Temperature: Maintain the incubation temperature within the optimal range for A. ochraceus, which is generally between 25-30°C.[2][3]

-

Aeration: Ensure adequate oxygen supply, especially in submerged fermentation. This can be achieved through appropriate agitation speeds and the use of baffled flasks.

Q2: My Aspergillus ochraceus MT-5 is growing well, but the this compound yield is consistently low. What can I do?

A2: Low yield despite good growth is a common challenge in secondary metabolite production. Consider these strategies:

-

Fermentation Time: The optimal production of secondary metabolites often occurs after the initial rapid growth phase (log phase). Extend your fermentation time and sample at different time points to determine the peak production period. For some Aspergillus ochraceus strains, secondary metabolite production is optimal after 9 days of fermentation.[1]

-

Precursor Feeding: this compound, as a polyketide, is synthesized from simple building blocks derived from primary metabolism. Supplementing the culture with biosynthetic precursors can significantly enhance yield.

-

Elicitation: The addition of elicitors (stress-inducing compounds) can trigger the expression of secondary metabolite biosynthetic gene clusters.

Q3: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?

A3: Batch-to-batch variability often stems from inconsistencies in experimental parameters. To improve reproducibility:

-

Standardize Inoculum: Use a standardized spore suspension with a consistent spore count for each fermentation.

-

Media Preparation: Ensure precise and consistent preparation of the fermentation medium, including the source and lot of each component.

-

Control Fermentation Parameters: Tightly control physical parameters such as temperature, pH, and agitation speed.

-

Sterilization: Ensure consistent and effective sterilization procedures to prevent contamination.

Q4: My fermentation culture is contaminated. What are the common sources of contamination and how can I prevent them?

A4: Contamination by bacteria or other fungi can outcompete Aspergillus ochraceus MT-5 and inhibit this compound production.

-

Sources of Contamination: Common sources include non-sterile media, airborne microbes, contaminated inoculum, or improperly sterilized fermentation vessels.

-

Prevention:

-

Autoclave all media and equipment thoroughly.

-

Use sterile techniques during inoculation and sampling.

-

Work in a laminar flow hood to minimize airborne contamination.

-

Regularly check the purity of your stock cultures.

-

Frequently Asked Questions (FAQs)

Q1: What are the key media components for this compound production by Aspergillus ochraceus MT-5?

A1: A typical fermentation medium for Aspergillus ochraceus includes a carbon source, a nitrogen source, and mineral salts. Sucrose and yeast extract are commonly used as the primary carbon and nitrogen sources, respectively.[1] The specific concentrations may need to be optimized for this compound production.

Q2: How can I use precursor feeding to increase this compound yield?

A2: Since this compound is a polyketide, its biosynthesis originates from acetyl-CoA and malonyl-CoA. While direct feeding of these is challenging, providing related precursors can be effective. For other polyketides from Aspergillus ochraceus, such as Ochratoxin A, feeding with L-phenylalanine has been shown to enhance production.[4] A systematic approach to test different precursors at various concentrations is recommended.

Q3: What are elicitors and how can they be used to improve this compound production?

A3: Elicitors are compounds that induce a stress response in the fungus, which can lead to the upregulation of secondary metabolite biosynthesis.[5][6] Both biotic (e.g., fungal cell wall extracts) and abiotic (e.g., metal ions, signaling molecules) elicitors can be tested. The type of elicitor, its concentration, and the timing of its addition are critical parameters to optimize.

Q4: What is the optimal temperature and pH for this compound fermentation?

A4: For Aspergillus ochraceus, the optimal temperature for growth and secondary metabolite production is typically between 25°C and 30°C.[2][3] The optimal initial pH of the medium is generally around 6.0.[1] However, these parameters should be specifically optimized for this compound production.

Experimental Protocols

General Fermentation Protocol for Aspergillus ochraceus MT-5

This protocol is a starting point and should be optimized for this compound production.

-

Media Preparation:

-

Inoculum Preparation:

-

Prepare a spore suspension of Aspergillus ochraceus MT-5 from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar).

-

Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

-

-

Inoculation and Incubation:

-

Inoculate each flask with 1 mL of the spore suspension.

-

Incubate the flasks on a rotary shaker at 150 rpm and 28°C for the desired fermentation period (e.g., 7-14 days).[1]

-

-

Extraction and Analysis:

-

At the end of the fermentation, separate the mycelium from the broth by filtration.

-

Extract this compound from the broth and/or mycelium using an appropriate organic solvent.

-

Analyze the yield of this compound using methods such as HPLC.

-

Data Presentation

The following tables present hypothetical data based on optimization strategies for a representative polyketide from Aspergillus ochraceus. These tables should be used as a template for organizing your experimental results for this compound.

Table 1: Effect of Phenylalanine Feeding on Polyketide Yield

| Phenylalanine Concentration (g/L) | Biomass (g/L) | Polyketide Yield (mg/L) |

| 0 (Control) | 15.2 | 45.3 |

| 0.5 | 15.5 | 62.1 |

| 1.0 | 15.3 | 88.7 |

| 2.0 | 14.9 | 112.4 |

| 4.0 | 14.1 | 95.6 |

Table 2: Effect of Fungal Elicitor on Polyketide Yield

| Elicitor Concentration (% v/v) | Biomass (g/L) | Polyketide Yield (mg/L) |

| 0 (Control) | 15.1 | 46.8 |

| 0.1 | 14.8 | 75.3 |

| 0.5 | 14.5 | 105.9 |

| 1.0 | 13.9 | 92.1 |

| 2.0 | 12.8 | 78.4 |

Visualizations

Experimental Workflow for Yield Optimization

References

Overcoming Chrymutasin C solubility issues in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments with Chrymutasin C, with a particular focus on its solubility in aqueous solutions.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide addresses the most common solubility challenges faced when working with this compound and provides step-by-step protocols to mitigate them.

Issue 1: this compound precipitates out of solution upon addition to aqueous buffers.

-

Question: My this compound, initially dissolved in an organic solvent, immediately precipitates when I add it to my aqueous experimental buffer. How can I prevent this?

-

Answer: This is a common issue due to the hydrophobic nature of this compound. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.

-

Method 1: pH Adjustment

This compound is a weakly acidic compound with a pKa of 4.5. Its solubility is highly dependent on the pH of the aqueous solution. By increasing the pH above its pKa, this compound will be deprotonated and become more soluble.

Experimental Protocol: pH-Dependent Solubilization of this compound

-

Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol).

-

Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

-

In a dropwise manner, add a small aliquot of the this compound stock solution to each buffer while vortexing to ensure rapid mixing.

-

Observe the solutions for any signs of precipitation.

-

Quantify the concentration of soluble this compound in each buffer using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Table 1: Solubility of this compound at Different pH Values

pH Solubility (µg/mL) 5.0 5 6.0 25 7.0 150 7.4 250 | 8.0 | 500 |

-

-

Method 2: Use of Co-solvents

Incorporating a water-miscible organic solvent (co-solvent) in the final aqueous solution can increase the solubility of this compound by reducing the overall polarity of the solvent system.[1][2][3]

Experimental Protocol: Co-solvent-Mediated Solubilization of this compound

-

Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare your desired aqueous buffer.

-

Create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10% ethanol in PBS).

-

Slowly add the this compound stock solution to each co-solvent/buffer mixture while vortexing.

-

Monitor for precipitation and quantify the soluble this compound concentration.

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent Concentration (%) Solubility (µg/mL) None 0 250 Ethanol 5 750 Ethanol 10 1500 PEG 400 5 1200 | PEG 400 | 10 | 2800 |

-

-

Method 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, thereby increasing their aqueous solubility.[3]

Experimental Protocol: Solubilization of this compound using Cyclodextrins

-

Prepare solutions of different cyclodextrins (e.g., HP-β-CD, γ-CD) in your desired aqueous buffer at various concentrations.

-

Add an excess amount of this compound powder to each cyclodextrin solution.

-

Stir the suspensions at room temperature for 24-48 hours to allow for complexation to reach equilibrium.

-

Filter the suspensions to remove any undissolved this compound.

-

Determine the concentration of solubilized this compound in the filtrate.

Table 3: Enhancement of this compound Solubility with Cyclodextrins in Water

Cyclodextrin (10 mM) Solubility (µg/mL) None 10 Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 1800 | γ-Cyclodextrin (γ-CD) | 1250 |

-

-

Issue 2: Low bioavailability of this compound in in-vivo studies despite achieving solubility in the formulation.

-

Question: I have managed to dissolve this compound in my vehicle for in-vivo experiments, but the observed bioavailability is very low. What could be the reason?

-

Answer: Low bioavailability of poorly soluble drugs can occur even if they are solubilized in the initial formulation. Upon administration, the formulation gets diluted in the gastrointestinal fluids, leading to precipitation of the drug before it can be absorbed. To overcome this, advanced formulation strategies that create stable nanosuspensions or solid dispersions can be employed.

-

Method 4: Formulation of a Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles.[3] The small particle size increases the surface area, leading to a higher dissolution rate and improved bioavailability.

Experimental Protocol: Preparation of this compound Nanosuspension by Anti-solvent Precipitation

-

Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone).

-

Dissolve a stabilizer (e.g., a polymer like Kollidon® VA64 or a surfactant like Lutrol® F127) in water. This is the anti-solvent phase.

-

Under high-speed homogenization, slowly inject the this compound solution into the anti-solvent phase.

-

The rapid change in solvent composition will cause this compound to precipitate as nanoparticles, which are stabilized by the dissolved polymer or surfactant.

-